
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid, also known as 4-cyano-1-cyclopropylacetic acid, is an important organic acid that has been used in various scientific research applications. It is a synthetic compound that is derived from the parent compound cyclopropane, which is an organic compound with three carbon atoms and one double bond. 4-cyano-1-cyclopropylacetic acid is an important intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries and catalysts.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
The structural and conformational studies of similar cyclopropane carboxylic acids have been a significant area of research. For instance, the structures of certain cyclopropane carboxylic acids, including cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. These studies contribute to understanding the molecular geometry and potential chemical reactivity of related compounds (Korp, Bernal, & Fuchs, 1983).
Synthesis and Stereochemistry
The synthesis of cyclopropane-based compounds, especially those with specific stereochemistry like (1R,2R) configuration, is a key focus in scientific research. Techniques like palladium-catalysed cyclopropanation have been employed for creating cyclopropane derivatives with high stereoselectivity (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994). Such methods are crucial for synthesizing (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid and its analogs.
Biologically Active Analogs
Research into biologically active compounds often involves cyclopropane structures. For example, the development of conformationally restricted analogs of histamine using (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes demonstrates the biological relevance of such structures (Kazuta, Matsuda, & Shuto, 2002). These studies highlight the potential biomedical applications of this compound derivatives.
Pharmaceutical Applications
Cyclopropane carboxylic acids have been prominently featured in pharmaceutical research. For instance, tailor-made amino acids like (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus inhibitors, indicate the pharmaceutical relevance of cyclopropane derivatives (Sato et al., 2016). This underscores the potential of this compound in drug development.
Biocatalysis and Enzymatic Synthesis
The use of biocatalysis in synthesizing cyclopropane-based compounds is another area of interest. For instance, the biocatalytic asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA Ethyl Ester using bacteria like Sphingomonas aquatilis shows the potential of biological systems to synthesize complex cyclopropane derivatives (Zhu, Shi, Zhang, & Zheng, 2018). This approach could be relevant for synthesizing this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLUIBYGIBEIZ-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

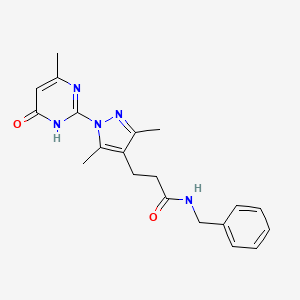
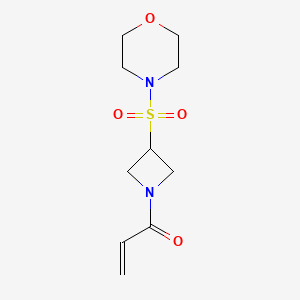
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)
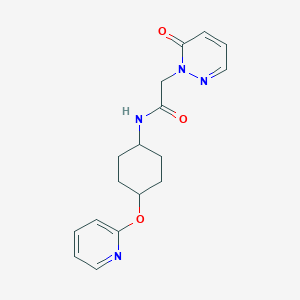
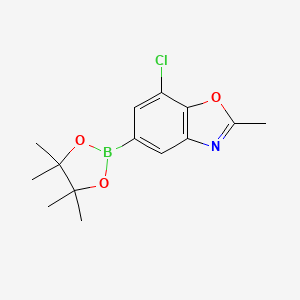
![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)
![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
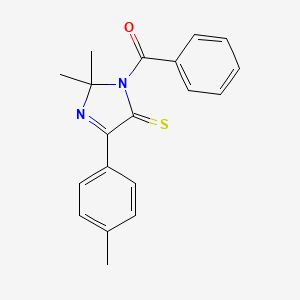
![2-Methyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2580905.png)
![N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2580908.png)
![5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2580909.png)
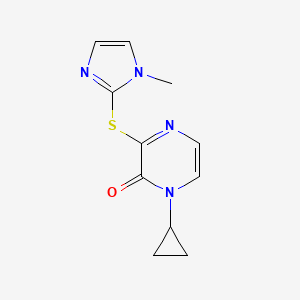
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2580911.png)